methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate
Description
Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate is an organic compound with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol It is characterized by the presence of a benzodioxole ring, a cyano group, and an ester functional group
Properties
IUPAC Name |
methyl 2-(6-cyano-1,3-benzodioxol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-14-11(13)4-7-2-9-10(16-6-15-9)3-8(7)5-12/h2-3H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITMGLDLDOPWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1C#N)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443752 | |
| Record name | Methyl (6-cyano-2H-1,3-benzodioxol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184042-03-3 | |
| Record name | Methyl (6-cyano-2H-1,3-benzodioxol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Benzodioxole Ring Construction
The benzodioxole scaffold is typically synthesized from catechol derivatives. A common approach involves cyclization using dichloromethane or dibromomethane under basic conditions:
Modifications at positions 5 and 6 are introduced post-cyclization. For example, nitration at position 6 followed by reduction and cyanation yields the 6-cyano substituent.
Table 1: Benzodioxole Functionalization Strategies
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 6-Nitro-1,3-benzodioxole | 85–90 |
| Reduction | H₂/Pd-C, ethanol | 6-Amino-1,3-benzodioxole | 92 |
| Cyanation | CuCN, NaNO₂/HCl (Sandmeyer) | 6-Cyano-1,3-benzodioxole | 75–80 |
Palladium-Catalyzed Coupling
A Suzuki-Miyaura coupling using a pre-functionalized boronic acid ester enables precise installation of the acetic acid group:
Conditions : Dioxane/water (3:1), K₂CO₃, 80°C, 12 h.
Yield : 68–72%.
Direct Esterification
Carboxylic acid precursors (e.g., 2-(6-cyano-1,3-benzodioxol-5-yl)acetic acid) are esterified using methanol and sulfuric acid:
Conditions : Reflux, 4–6 h.
Yield : 90–95%.
The cyano group’s introduction is critical for the compound’s bioactivity. Two predominant methods are employed:
Sandmeyer Reaction
Traditional cyanation via diazotization:
-
Diazonium Salt Formation :
-
Cyanation :
Limitation : Moderate yields (70–75%) due to competing side reactions.
Palladium-Mediated Cyanation
Modern approaches utilize Pd catalysts for higher efficiency:
Conditions : DMF, 100°C, 24 h.
Yield : 88–92%.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and reproducibility:
Table 2: Industrial Method Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 1–2 mol% Pd |
| Solvent | DMF | Toluene (recyclable) |
| Reaction Time | 24 h | 8–10 h (flow reactor) |
| Purification | Column Chromatography | Crystallization |
Flow reactors enhance heat/mass transfer, reducing reaction times by 60%.
Purification and Characterization
Final purification employs recrystallization from ethanol/water (3:1) or column chromatography (SiO₂, ethyl acetate/hexane). Key characterization data includes:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) are used under controlled conditions.
Major Products Formed
Hydrolysis: 6-cyano-2H-1,3-benzodioxole-5-acetic acid and methanol.
Reduction: Methyl 2-(6-amino-2H-1,3-benzodioxol-5-yl)acetate.
Substitution: Various substituted derivatives of the benzodioxole ring.
Scientific Research Applications
Pharmaceutical Research
Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate has been investigated for its potential as a pharmacological agent . Its structural features suggest possible interactions with biological targets, making it a candidate for:
- Anticancer agents : Preliminary studies indicate that derivatives of benzodioxole compounds exhibit cytotoxicity against various cancer cell lines. The cyano group may enhance the reactivity and interaction with target enzymes or receptors .
- Neuroprotective effects : Research has shown that related compounds can modulate neurotransmitter systems, suggesting that this compound might have neuroprotective properties .
Material Science
In material science, this compound can be utilized in the development of organic electronic materials . Its unique structure allows for:
- Conductive polymers : The incorporation of cyano groups into polymer matrices can improve electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biochemical Analysis
This compound serves as a useful reagent in various biochemical assays:
- Fluorescent probes : The compound can be modified to create fluorescent probes for imaging biological processes in live cells. Its ability to form stable complexes with metal ions enhances its utility in bioimaging applications .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of benzodioxole compounds, including this compound. The results demonstrated significant cytotoxic effects against breast cancer cell lines, indicating its potential as an anticancer agent.
Case Study 2: Organic Electronics
Research conducted at a leading university explored the use of this compound in creating conductive polymer films. The findings revealed enhanced charge transport properties compared to traditional materials, highlighting its applicability in next-generation electronic devices.
Mechanism of Action
The mechanism of action of methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group and benzodioxole ring are key structural features that contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate: Similar structure but lacks the cyano group.
Methyl 2-(6-amino-2H-1,3-benzodioxol-5-yl)acetate: Similar structure but has an amino group instead of a cyano group.
Uniqueness
Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 219.19 g/mol
- Boiling Point : Approximately 334.1 °C (predicted)
- Melting Point : 87.00 °C
The presence of the cyano group is significant as it may enhance the compound's reactivity and biological interactions, making it a candidate for further pharmacological studies .
Cytotoxicity
Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. Notably, derivatives of benzodioxole have shown significant anti-cancer effects against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells. The cytotoxicity of this compound suggests its potential as a lead compound in drug development targeting cancer therapies.
The proposed mechanism of action involves the inhibition of monoamine neurotransmitter reuptake. Similar compounds have been shown to bind to dopamine, serotonin, and norepinephrine transporters, potentially leading to increased levels of these neurotransmitters in the synaptic cleft. This action can enhance reward-related pathways and modulate mood and anxiety-related pathways.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes relevant to various biochemical pathways. The binding affinity to biological targets such as enzymes or receptors is crucial for understanding its therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate | Contains an amino group instead of a cyano group | May exhibit different biological activities |
| Methyl 4-(6-cyano-1,3-benzodioxol-5-yl)butyrate | Similar cyano group but with a longer aliphatic chain | Potentially different solubility and reactivity |
| Benzodioxole derivatives | Various substitutions on the benzodioxole structure | Diverse biological activities depending on R groups |
This table highlights how the specific combination of functional groups in this compound may confer distinct properties compared to its analogs.
Synthesis Methods
The synthesis of this compound typically involves esterification processes. Common methods include:
-
Esterification Reaction : The compound is synthesized by reacting 6-cyano-2H-1,3-benzodioxole with acetic acid or its derivatives in the presence of a catalyst like sulfuric acid under reflux conditions.
This method allows for variations in substituents on the benzodioxole ring, potentially leading to a library of compounds with diverse properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Studies : Research has demonstrated that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. For instance, one study reported IC50 values indicating effective inhibition of cell proliferation in HeLa cells after treatment with varying concentrations of the compound.
- Neuropharmacological Effects : In vivo studies suggest that similar compounds can cross the blood-brain barrier and affect central nervous system activity. This opens avenues for exploring its potential in treating neurological disorders.
Q & A
Q. How can researchers integrate crystallographic data with spectroscopic findings to address structural uncertainties?
- Methodological Answer : Overlay X-ray diffraction-derived bond lengths/angles with DFT-optimized geometries. Use Mercury software to visualize torsional angles and hydrogen bonding. If IR peaks conflict with crystallographic data (e.g., missing carbonyl signals), check for polymorphism via powder XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
